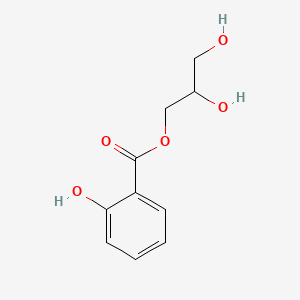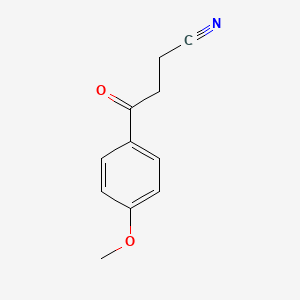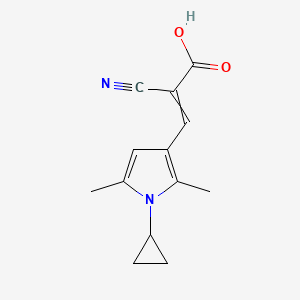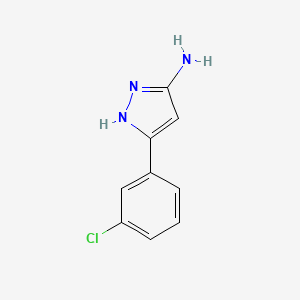
2,3-Dihydroxypropyl salicylate
Vue d'ensemble
Description
2,3-Dihydroxypropyl salicylate (2,3-DHPS) is a synthetic derivative of salicylic acid, the primary active ingredient in aspirin. It is a white to slightly yellow crystalline solid that has been used in research laboratories since the early 1990s. 2,3-DHPS has several potential applications in medical and scientific research, including its ability to inhibit the production of free radicals, its potential to act as an anti-inflammatory agent, and its ability to modulate the activity of certain enzymes.
Applications De Recherche Scientifique
Hydroxyl Radical Detection
Hydroxylated derivatives of salicylate, such as 2,3-dihydroxybenzoate, are formed by the attack of hydroxyl radicals on salicylate. This process has been utilized as a measure of hydroxyl radical formation in vivo, particularly in human plasma and synovial fluid, indicating its application in studying oxidative stress and free radical chemistry in the body (Grootveld & Halliwell, 1986).
Antioxidant Properties
Hydroxylated salicylate derivatives, including 2,3-dihydroxybenzoate, have been identified for their potent antioxidant properties. They effectively quench oxy radical-associated chemiluminescence, suggesting their role in combating oxidative stress (Betts et al., 1985).
Analytical Methods for Radical Detection
Capillary electrophoresis and micellar electrokinetic chromatography have been employed to determine hydroxylated products of salicylic acid, including 2,3-dihydroxybenzoic acid. These methods offer a reproducible analysis of salicylate and its hydroxylated free radical products, highlighting the role of these compounds in free radical research (Coolen et al., 1998).
Oxidative Stress Biomarkers
Hydroxylated salicylate derivatives have been studied as biomarkers for oxidative stress in various conditions, including ischemia and drug-induced oxidative damage. Their formation provides insights into the mechanisms of oxidative injury and the potential therapeutic effects of antioxidants (Powell & Hall, 1990), (Floyd et al., 1986).
Mécanisme D'action
Target of Action
2,3-Dihydroxypropyl salicylate is a derivative of salicylic acid and dyphylline . Salicylic acid is known to irreversibly inhibit COX-1 and COX-2, reducing the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes . Dyphylline, a xanthine derivative, is a bronchodilator used for relief of acute bronchial asthma and for reversible bronchospasm associated with chronic bronchitis and emphysema . Therefore, the primary targets of this compound could be similar to those of its parent compounds.
Mode of Action
The mode of action of this compound can be inferred from its parent compounds. Salicylic acid acts by inhibiting COX-1 and COX-2, thereby reducing inflammation . Dyphylline acts as a bronchodilator, likely through competitive inhibition of phosphodiesterase, leading to an increase in cyclic AMP and relaxation of bronchial smooth muscle .
Biochemical Pathways
Salicylic acid and its derivatives are synthesized from chorismate, derived from the shikimate pathway . In plants, salicylic acid biosynthesis originates from two pathways: the isochorismate synthase (ICS) pathway and the phenylalanine ammonia-lyase (PAL) pathway . Both pathways start in plastids from chorismate .
Pharmacokinetics
Salicylic acid is rapidly absorbed when administered orally, with a bioavailability of 68% and a wide absorption half-life . It is renally excreted in part unchanged, and the rate of elimination is influenced by urinary pH, the presence of organic acids, and the urinary flow rate .
Result of Action
The molecular and cellular effects of this compound are likely to be similar to those of its parent compounds. Salicylic acid has anti-inflammatory effects due to its inhibition of COX-1 and COX-2 . Dyphylline, on the other hand, has bronchodilator properties, providing relief from bronchial asthma and bronchospasm .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the absorption and elimination of salicylic acid
Analyse Biochimique
Biochemical Properties
2,3-Dihydroxypropyl salicylate plays a significant role in biochemical reactions, particularly in anti-inflammatory processes. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cyclooxygenase enzymes, where it inhibits their activity, leading to reduced production of pro-inflammatory prostaglandins . Additionally, this compound has been shown to activate AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving AMPK and c-MYC . By activating AMPK, this compound enhances the expression of tumor suppressive microRNAs such as miR-34a/b/c, leading to the suppression of cancer cell migration, invasion, and metastasis . Furthermore, it impacts gene expression and cellular metabolism by modulating the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits cyclooxygenase enzymes, reducing the synthesis of inflammatory mediators . Additionally, it activates AMPK, which in turn inhibits c-MYC, a known repressor of NRF2-mediated gene expression . This activation cascade results in the upregulation of NRF2 target genes, including those encoding tumor suppressive microRNAs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained activation of AMPK and persistent inhibition of inflammatory pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively reduces inflammation and modulates metabolic pathways without significant adverse effects . At higher doses, there may be toxic effects, including potential liver damage and disruptions in normal metabolic functions . It is crucial to determine the optimal dosage to balance therapeutic benefits and minimize adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily through the action of liver enzymes, including cytochrome P450 enzymes . The compound can undergo hydroxylation to form various metabolites, which are then further processed and excreted . These metabolic pathways are essential for the compound’s bioavailability and therapeutic efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific carrier proteins . Once inside the cell, it can localize to different cellular compartments, including the cytoplasm and nucleus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It has been observed to localize in the cytoplasm and nucleus, where it interacts with key enzymes and regulatory proteins . The compound’s localization is influenced by specific targeting signals and post-translational modifications that direct it to particular cellular compartments .
Propriétés
IUPAC Name |
2,3-dihydroxypropyl 2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c11-5-7(12)6-15-10(14)8-3-1-2-4-9(8)13/h1-4,7,11-13H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFSIPREEZAEMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001036339 | |
| Record name | 2,3-Dihydroxypropyl salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001036339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6170-45-2 | |
| Record name | Glycosal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6170-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydroxypropyl salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001036339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dihydroxypropyl salicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1350784.png)

![N-[(3,4-dichlorophenyl)methylideneamino]quinazolin-4-amine](/img/structure/B1350790.png)
![2-[2-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1350793.png)
![N-(4-chlorobenzoyl)-N'-[3-methyl-1,3-thiazol-2(3H)-yliden]thiourea](/img/structure/B1350796.png)




![methyl 2-({2-[(Z)-2-(2,4-dinitrophenyl)hydrazono]propyl}sulfanyl)acetate](/img/structure/B1350814.png)
![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B1350815.png)
![2-(1-(Dimethylamino)-3-{[(2-fluorobenzyl)oxy]imino}propylidene)malononitrile](/img/structure/B1350816.png)
